BCRP Selectivity vs. Basic Chalcones: >300% Increase in Mitoxantrone Uptake over Pgp-Favoring Analogs
In a direct head-to-head comparison within the same study, the non-basic chalcone CAS 31184-84-6 (compound 5-14) increased mitoxantrone uptake in BCRP-overexpressing MCF-7/MX cells by more than 300% at 5 µM, whereas basic chalcones with a 5-(1-ethylpiperidin-4-yl) substitution on ring A were poor BCRP inhibitors despite being superior Pgp inhibitors [1]. This demonstrates a clear functional inversion: the basic analogs favored Pgp over BCRP, while CAS 31184-84-6 selectively targeted BCRP.
| Evidence Dimension | BCRP-mediated mitoxantrone uptake enhancement in MCF-7/MX cells |
|---|---|
| Target Compound Data | >300% increase in mitoxantrone uptake at 5 µM |
| Comparator Or Baseline | Basic chalcones with 5-(1-ethylpiperidin-4-yl)-2,4-dimethoxy ring A: poor BCRP inhibition; strong Pgp inhibition (superior to verapamil) |
| Quantified Difference | Functional inversion: non-basic chalcone is a selective BCRP inhibitor; basic chalcones are selective Pgp inhibitors |
| Conditions | Mitoxantrone uptake assay in BCRP-overexpressing MCF-7/MX cells at 5 µM compound concentration |
Why This Matters
For researchers studying BCRP-mediated drug efflux or multidrug resistance reversal, this compound provides a scaffold with documented BCRP selectivity and a clear differentiation from Pgp-targeting analogs, reducing confounding polypharmacology.
- [1] Liu XL, Tee HW, Go ML. Functionalized chalcones as selective inhibitors of P-glycoprotein and breast cancer resistance protein. Bioorg Med Chem. 2008;16(1):171-80. View Source
